![molecular formula C22H18N2O4 B2587990 4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921891-08-9](/img/structure/B2587990.png)
4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Overview
Description
4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a chemical compound that belongs to the class of dibenzo[b,f][1,4]oxazepine derivatives. It has been synthesized using various methods and has been studied for its potential applications in scientific research.
Scientific Research Applications
Novel Materials Synthesis
One study describes the synthesis of heterocyclic systems, including the ethyl 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine carboxylate, which shows potential for novel materials with unusual and important physical properties. The structural and physical properties of these materials suggest applications in drug modification and materials science due to their unique heterocyclic systems (Konstantinova et al., 2020).
Antimicrobial Activities
Another study focused on the synthesis of 1,2,4-triazole derivatives, revealing compounds with moderate to good antimicrobial activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some of these compounds showed significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, indicating their potential as pharmaceutical agents (Abu‐Hashem et al., 2020).
Imaging of Cerebral β-Amyloid Plaques
Novel benzoxazole derivatives have been synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET). These compounds exhibited high affinity for Aβ(1-42) aggregates, demonstrating their potential application in diagnosing and studying Alzheimer's disease (Cui et al., 2012).
Prokinetic Agents
The synthesis of Cinitapride related benzimidazole derivatives has been studied for their potential as prokinetic agents, indicating the broad range of pharmacological applications of related benzamide compounds in treating gastrointestinal disorders (Srinivasulu et al., 2005).
Mechanism of Action
Target of Action
The primary target of the compound 4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological and psychiatric disorders.
Mode of Action
The compound This compound acts as a selective inhibitor of the Dopamine D2 receptor . It binds to this receptor and inhibits its activity, leading to changes in the signaling pathways associated with this receptor.
Biochemical Pathways
Upon inhibition of the Dopamine D2 receptor by This compound , the downstream signaling pathways associated with this receptor are affected . These pathways are involved in various physiological processes, including motor control, reward, and reinforcement.
Result of Action
The molecular and cellular effects of This compound ’s action are primarily related to its inhibitory effect on the Dopamine D2 receptor . By inhibiting this receptor, the compound can potentially alleviate symptoms of disorders associated with overactivity of the Dopamine D2 receptor, such as psychosis .
properties
IUPAC Name |
4-ethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-2-27-16-10-7-14(8-11-16)21(25)23-15-9-12-19-17(13-15)22(26)24-18-5-3-4-6-20(18)28-19/h3-13H,2H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAXYXVJXPDCSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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